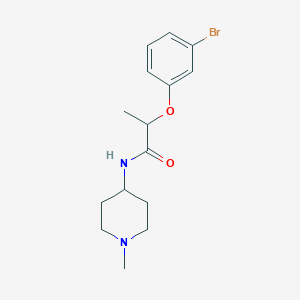![molecular formula C24H30N2O4 B5052635 4-ethoxy-N-{[1-(4-ethoxybenzoyl)-4-piperidinyl]methyl}benzamide](/img/structure/B5052635.png)
4-ethoxy-N-{[1-(4-ethoxybenzoyl)-4-piperidinyl]methyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-{[1-(4-ethoxybenzoyl)-4-piperidinyl]methyl}benzamide, also known as EPPB, is a synthetic compound that has been widely studied for its potential use in scientific research. It is a small molecule inhibitor of the protein-protein interaction between the transcription factor p53 and its negative regulator MDM2. This interaction is important in regulating the cell cycle and preventing the growth of cancer cells. In
Mecanismo De Acción
4-ethoxy-N-{[1-(4-ethoxybenzoyl)-4-piperidinyl]methyl}benzamide binds to the hydrophobic pocket of MDM2, preventing the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, which can then induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-ethoxy-N-{[1-(4-ethoxybenzoyl)-4-piperidinyl]methyl}benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-ethoxy-N-{[1-(4-ethoxybenzoyl)-4-piperidinyl]methyl}benzamide in lab experiments is that it is a small molecule inhibitor, which makes it easier to study than larger proteins or peptides. However, one limitation is that 4-ethoxy-N-{[1-(4-ethoxybenzoyl)-4-piperidinyl]methyl}benzamide may have off-target effects, which could complicate the interpretation of results.
Direcciones Futuras
Future research on 4-ethoxy-N-{[1-(4-ethoxybenzoyl)-4-piperidinyl]methyl}benzamide could focus on optimizing its pharmacokinetic properties, such as its bioavailability and half-life, to improve its effectiveness as a therapeutic agent. Other future directions could include studying the effects of 4-ethoxy-N-{[1-(4-ethoxybenzoyl)-4-piperidinyl]methyl}benzamide in combination with other cancer therapies, and investigating its potential use in other diseases where the p53-MDM2 interaction is implicated.
Métodos De Síntesis
The synthesis of 4-ethoxy-N-{[1-(4-ethoxybenzoyl)-4-piperidinyl]methyl}benzamide involves several steps, starting with the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride. This is then reacted with piperidine to form 1-(4-ethoxybenzoyl)-4-piperidinone. The final step involves the reaction of 1-(4-ethoxybenzoyl)-4-piperidinone with 4-ethoxybenzylamine to form 4-ethoxy-N-{[1-(4-ethoxybenzoyl)-4-piperidinyl]methyl}benzamide.
Aplicaciones Científicas De Investigación
4-ethoxy-N-{[1-(4-ethoxybenzoyl)-4-piperidinyl]methyl}benzamide has been studied for its potential use in cancer research. The protein-protein interaction between p53 and MDM2 is disrupted in many types of cancer, leading to the inactivation of p53 and uncontrolled cell growth. By inhibiting this interaction, 4-ethoxy-N-{[1-(4-ethoxybenzoyl)-4-piperidinyl]methyl}benzamide may be able to restore the function of p53 and prevent the growth of cancer cells. 4-ethoxy-N-{[1-(4-ethoxybenzoyl)-4-piperidinyl]methyl}benzamide has also been studied for its potential use in neurodegenerative diseases, as the p53-MDM2 interaction has been implicated in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
4-ethoxy-N-[[1-(4-ethoxybenzoyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-3-29-21-9-5-19(6-10-21)23(27)25-17-18-13-15-26(16-14-18)24(28)20-7-11-22(12-8-20)30-4-2/h5-12,18H,3-4,13-17H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYPZLBHFAERCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)C3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinecarboxylate](/img/structure/B5052555.png)


![2-(2,4-dichlorophenyl)-2-oxoethyl N-[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]glycinate](/img/structure/B5052586.png)
![N-(2-methyl-4-nitrophenyl)-4-[oxo(phenyl)acetyl]benzamide](/img/structure/B5052589.png)
![(2R*,3R*)-3-(1-piperidinyl)-1'-(1H-pyrazol-3-ylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5052599.png)
![6-amino-4-(4-bromophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5052604.png)
![6-bromo-N-[2-(methylthio)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5052613.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide](/img/structure/B5052638.png)
![2-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5052642.png)
![2-{[5-(4-bromophenoxy)pentyl]amino}ethanol](/img/structure/B5052650.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-naphthamide](/img/structure/B5052666.png)